4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline
Overview
Description
4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H16F3NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC1=CC=C (C=C1)OCC2OCCCC2
. The InChI key is IGOUSOFFSYKTMB-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 275.27 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Green Synthesis of Polysubstituted Aniline Derivatives
Banerjee et al. (2011) developed a green, efficient, and environmentally benign multicomponent synthesis of 4H-pyrans and polysubstituted aniline derivatives, including compounds similar to 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline. This synthesis uses silica nanoparticles as a catalyst and is significant for its biological, pharmacological, and optical applications (Banerjee, Horn, Khatri & Sereda, 2011).
Synthesis and Reactions with Anilines
Keim et al. (2021) described the synthesis of 1,3-Bis(trifluoromethyl)prop-2-ene 1-iminium salts and their reaction with anilines, leading to the formation of 2,4-bis(trifluoromethyl)quinolines. This process also yielded an unusual 4H-pyran derivative, showcasing the compound's versatility in organic synthesis (Keim, Jasarevic, Miller & Maas, 2021).
Novel Trifluoromethyl-containing Tetrahydropyran Derivatives
Zhang et al. (2009) presented a novel method for preparing ethyl-6-(arylamino)-2-hydroxy-4-phenyl-2-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylate derivatives, including compounds structurally related to this compound. The method involves a l-Proline-catalyzed reaction, showcasing the compound's potential in medicinal chemistry (Zhang, Zhang, Cao, Song, Qian, Tan & Shao, 2009).
Process Development for a CCR5 Antagonist
Hashimoto et al. (2002) described the synthesis of a key intermediate for the CCR5 antagonist TAK-779, which is structurally related to this compound. The study highlights the compound's importance in the development of new pharmaceuticals (Hashimoto, Ikemoto, Itoh, Maruyama, Hanaoka, Wakimasu, Mitsudera & Tomimatsu, 2002).
Safety and Hazards
Properties
IUPAC Name |
4-(oxan-2-ylmethoxy)-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)11-7-9(17)4-5-12(11)19-8-10-3-1-2-6-18-10/h4-5,7,10H,1-3,6,8,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPAGEFDEHNJND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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